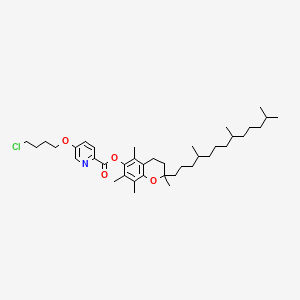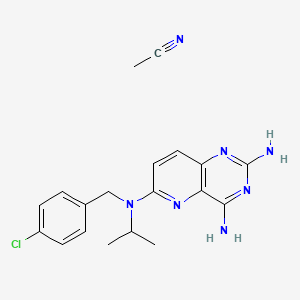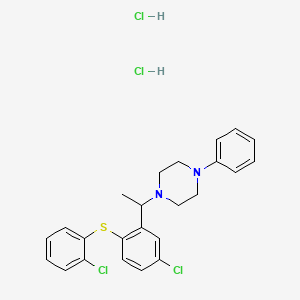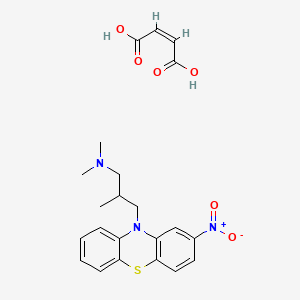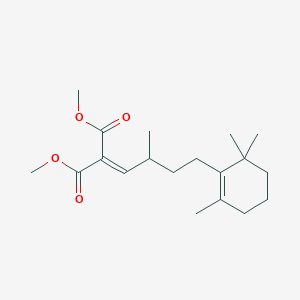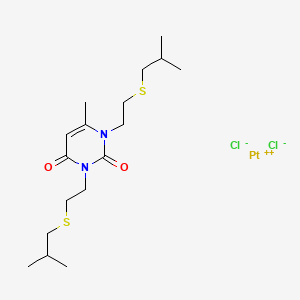
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is a complex organometallic compound that combines the properties of uracil derivatives and platinum-based chemotherapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum typically involves multiple steps:
Preparation of 1,3-Bis(isobutylthioethyl)-6-methyluracil: This step involves the alkylation of 6-methyluracil with isobutylthioethyl groups under controlled conditions.
Complexation with Platinum: The uracil derivative is then reacted with a platinum precursor, such as cis-dichlorodiammineplatinum(II), under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum can undergo various chemical reactions, including:
Substitution Reactions: The platinum center can participate in ligand exchange reactions, where the chloride ligands are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, particularly involving the platinum center.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions typically occur under mild conditions.
Oxidation and Reduction: Redox reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while redox reactions can alter the oxidation state of the platinum center.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is studied for its unique coordination chemistry and potential as a catalyst in organic reactions.
Biology and Medicine
In biology and medicine, this compound is of interest for its potential anticancer properties. The platinum center can form cross-links with DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other platinum-based drugs like cisplatin.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of (1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum involves the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to apoptosis (programmed cell death). The molecular targets include DNA bases, particularly guanine, where the platinum center forms covalent bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetics.
Oxaliplatin: A third-generation platinum drug used in cancer treatment.
Uniqueness
(1,3-Bis(isobutylthioethyl)-6-methyluracil)-cis-dichloroplatinum is unique due to the presence of the uracil derivative, which may confer additional biological activity or specificity. The isobutylthioethyl groups could also influence the compound’s solubility, stability, and overall pharmacological profile.
Propriétés
Numéro CAS |
153660-62-9 |
|---|---|
Formule moléculaire |
C17H30Cl2N2O2PtS2 |
Poids moléculaire |
624.6 g/mol |
Nom IUPAC |
6-methyl-1,3-bis[2-(2-methylpropylsulfanyl)ethyl]pyrimidine-2,4-dione;platinum(2+);dichloride |
InChI |
InChI=1S/C17H30N2O2S2.2ClH.Pt/c1-13(2)11-22-8-6-18-15(5)10-16(20)19(17(18)21)7-9-23-12-14(3)4;;;/h10,13-14H,6-9,11-12H2,1-5H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
VUMXTFLZDKLGMG-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=O)N(C(=O)N1CCSCC(C)C)CCSCC(C)C.[Cl-].[Cl-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


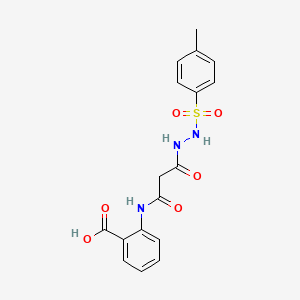
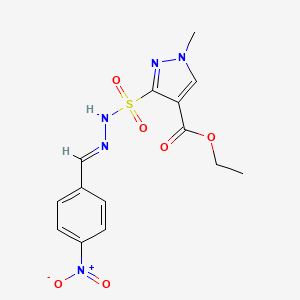


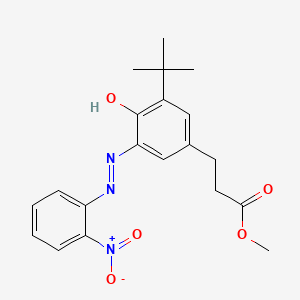
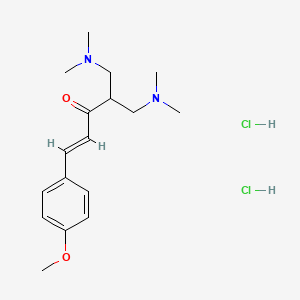
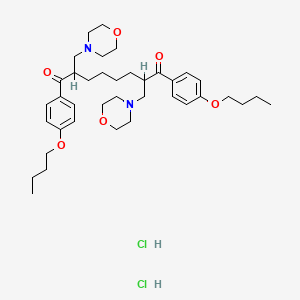
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
